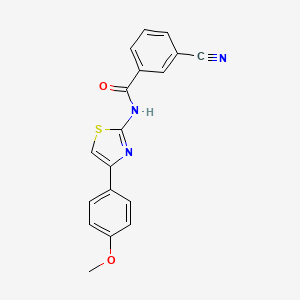

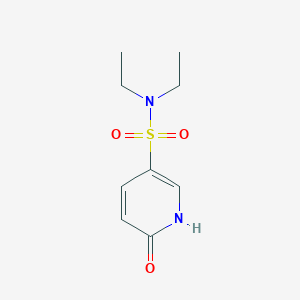

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Activity

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives have been explored for their antibacterial activity. A study by Ajani et al. (2012) synthesized a series of sulfonamide compounds, including N,N-diethyl derivatives, which showed significant antibacterial properties against key organisms like Staphylococcus aureus and Escherichia coli (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012). Additionally, Ajani et al. (2013) further investigated the antibacterial potential of these compounds, identifying specific derivatives as potent antibacterial agents (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

Chemical Delivery Systems

Brewster et al. (1991) explored dihydropyridine and pyridinium salt type chemical delivery systems for various sulfonamides used in treating cerebral toxoplasmosis. This research highlighted the utility of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in drug delivery applications (Brewster, Deyrup, Seyda, & Bodor, 1991).

Optical and Magnetic Activity

Edder et al. (2000) researched the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. This study provides insights into the potential use of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives in developing materials with unique optical and magnetic properties (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).

Synthesis of Reactive Dyes

Mokhtari et al. (2014) synthesized azo reactive dyes incorporating sulfonamides, including N,N-diethyl derivatives. These dyes exhibited antibacterial and insect-repellent properties, suggesting their application in textiles and other materials requiring these functional properties (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Host–Guest Properties

Ghattas et al. (2014) discovered a novel and efficient solvent-free 1,4-aza-conjugate addition reaction using N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives. These derivatives could demonstrate valuable host–guest properties, making them potential candidates for pharmaceutical or agrochemical applications (Ghattas, Carlin, Murkli, & Jacobs, 2014).

Propriétés

IUPAC Name |

N,N-diethyl-6-oxo-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-3-11(4-2)15(13,14)8-5-6-9(12)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILRHWPRWSJWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CNC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)

![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)